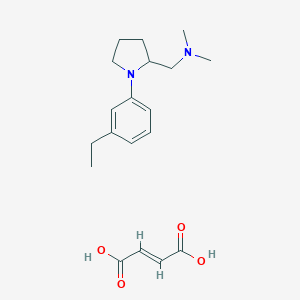
(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate, commonly known as ephedrine, is a naturally occurring alkaloid that has been used for centuries in traditional Chinese medicine. It is a sympathomimetic drug that acts on the central nervous system and has been used to treat a variety of medical conditions, including asthma, bronchitis, and nasal congestion. In recent years, ephedrine has gained popularity as a weight loss supplement and performance enhancer, although its use in these areas is controversial.
作用機序
Ephedrine acts as a sympathomimetic drug, stimulating the sympathetic nervous system and increasing the release of norepinephrine and dopamine. It also has indirect effects on the release of epinephrine and serotonin. These effects lead to increased heart rate, blood pressure, and respiratory rate, as well as increased alertness and energy.
Biochemical and physiological effects:
Ephedrine has a number of biochemical and physiological effects on the body. It has been shown to increase metabolism, reduce appetite, and promote weight loss. It has also been shown to improve cognitive function and enhance athletic performance. However, ephedrine can also have negative effects on the body, including increased heart rate and blood pressure, anxiety, and insomnia.
実験室実験の利点と制限
Ephedrine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, and it has a well-established mechanism of action and physiological effects. However, ephedrine can be difficult to work with due to its potential toxicity and the need for careful handling and storage.
将来の方向性
There are a number of potential future directions for research on ephedrine. One area of interest is the development of new drugs based on ephedrine that have fewer side effects and greater therapeutic potential. Another area of interest is the use of ephedrine as a tool for studying the central nervous system and its interactions with other physiological systems. Finally, there is ongoing research on the potential use of ephedrine as a treatment for a variety of medical conditions, including obesity, depression, and cognitive impairment.
合成法
Ephedrine can be synthesized from the plant Ephedra sinica or through chemical synthesis. The most commonly used method for chemical synthesis involves the reduction of phenylacetonitrile with hydrogen gas in the presence of a catalyst. This method yields racemic ephedrine, which is a mixture of both the (-) and (+) enantiomers. The (-) enantiomer is the biologically active form of ephedrine.
科学的研究の応用
Ephedrine has been extensively studied for its effects on the central nervous system and its potential therapeutic applications. It has been shown to increase heart rate, blood pressure, and respiratory rate, and to stimulate the release of norepinephrine and dopamine. Ephedrine has been used to treat a variety of medical conditions, including asthma, bronchitis, and nasal congestion. It has also been used as a performance enhancer in sports, although its use in this area is controversial.
特性
CAS番号 |
142469-97-4 |
|---|---|
製品名 |
(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate |
分子式 |
C19H28N2O4 |
分子量 |
348.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-[1-(3-ethylphenyl)pyrrolidin-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H24N2.C4H4O4/c1-4-13-7-5-8-14(11-13)17-10-6-9-15(17)12-16(2)3;5-3(6)1-2-4(7)8/h5,7-8,11,15H,4,6,9-10,12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
JDJRANOTIADNMY-WLHGVMLRSA-N |
異性体SMILES |
CCC1=CC(=CC=C1)N2CCCC2CN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCC1=CC(=CC=C1)N2CCCC2CN(C)C.C(=CC(=O)O)C(=O)O |
正規SMILES |
CCC1=CC(=CC=C1)N2CCCC2CN(C)C.C(=CC(=O)O)C(=O)O |
同義語 |
(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-azido-N-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]-2,3,5,6-tetrafluorobenzamide](/img/structure/B114692.png)



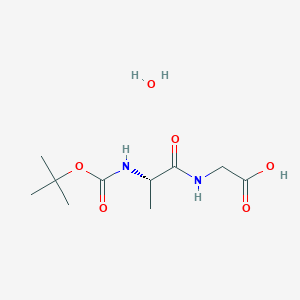
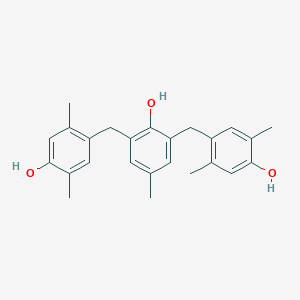

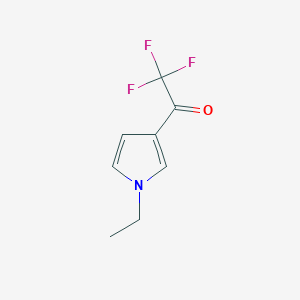
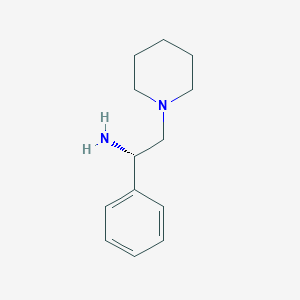
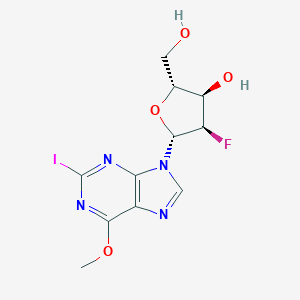
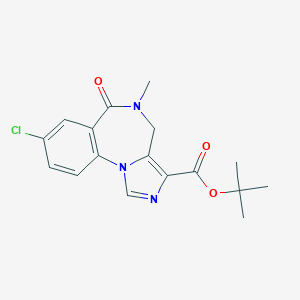
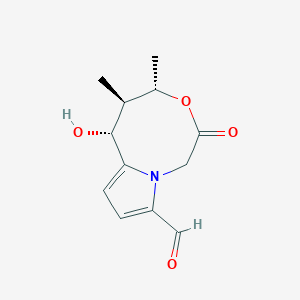

![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)